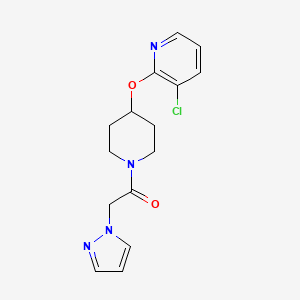

1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-pyrazol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O2/c16-13-3-1-6-17-15(13)22-12-4-9-19(10-5-12)14(21)11-20-8-2-7-18-20/h1-3,6-8,12H,4-5,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUOQNQDIJGNRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multiple steps:

Formation of the Pyridine Derivative: The starting material, 3-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable nucleophile to introduce the desired substituent.

Piperidine Introduction: The pyridine derivative is then reacted with piperidine under controlled conditions to form the piperidine-substituted pyridine.

Pyrazole Coupling: The final step involves coupling the piperidine-substituted pyridine with a pyrazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Research: The compound is used as a tool to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing the biological pathways they regulate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five analogs from the provided evidence, focusing on structural variations, molecular properties, and implied functional differences.

Table 1: Structural and Molecular Comparison

Key Observations:

The 4-chlorophenyl group in and is linked to cytotoxicity in some drug candidates.

Heterocyclic Diversity :

- The target’s pyridine and pyrazole moieties are replaced by imidazolyl-pyrazolopyridine in , thiophene in , and pyrimidine in . These substitutions influence binding specificity; for example, pyrimidine in may enhance interactions with nucleotide-binding pockets.

Functional Group Modifications: Hydroxyl groups in and improve solubility but may reduce metabolic stability.

Piperidine vs. Piperazine Cores :

- While the target uses a piperidine ring, employs a piperazine core. Piperazine’s additional nitrogen allows for stronger hydrogen bonding but may alter pharmacokinetics.

Table 2: Hypothetical Activity Predictions Based on Structural Features

Q & A

Q. What are the key steps in synthesizing 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone, and how are reaction conditions optimized?

The synthesis typically involves multi-step pathways, including coupling reactions between the chloropyridine, piperidine, and pyrazole moieties. Critical parameters include solvent selection (e.g., DMF or DMSO), temperature control (40–80°C), and catalyst use (e.g., palladium for cross-coupling). Optimization focuses on maximizing yield and purity through iterative adjustments, monitored via thin-layer chromatography (TLC) or HPLC .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are standard for verifying molecular structure. For 3D conformation, X-ray crystallography is employed, often using SHELX programs for refinement .

Q. What preliminary assays are used to assess biological activity?

Initial screening involves enzyme inhibition assays (e.g., acetylcholinesterase) or receptor-binding studies. For example, competitive binding assays with radiolabeled ligands can quantify affinity toward targets like GPCRs or kinases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR studies require systematic substitution of functional groups (e.g., replacing 3-chloropyridine with bromo or methoxy analogs) and testing biological activity. Computational docking (e.g., AutoDock) predicts binding modes, while in vitro assays (IC₅₀ measurements) validate hypotheses. Conflicting data between computational and experimental results may arise due to solvation effects or protein flexibility, necessitating molecular dynamics simulations .

Q. What advanced techniques resolve contradictions in biological activity data across assays?

Discrepancies may stem from assay conditions (e.g., pH, co-solvents) or compound purity. High-resolution mass spectrometry (HR-MS) and elemental analysis verify purity, while orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) clarify mechanisms. Contradictory enzyme inhibition data may require crystallographic analysis of compound-target complexes .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

Key parameters include logP (octanol-water partition coefficient), solubility (via shake-flask method), and metabolic stability (using liver microsomes). LC-MS/MS quantifies plasma half-life and bioavailability in rodent models. For CNS-targeted applications, blood-brain barrier permeability is assessed using in vitro models like MDCK-MDR1 cells .

Q. What strategies are employed for target identification when the mechanism is unknown?

Chemoproteomics (e.g., affinity chromatography with immobilized compound) identifies binding proteins. CRISPR-Cas9 knockout screens or thermal shift assays (TSA) validate targets. Structural insights from X-ray co-crystallography (e.g., with acetylcholinesterase in ) provide atomic-level interaction details .

Methodological Considerations

Q. How are reaction intermediates characterized during multi-step synthesis?

Intermediates are isolated via column chromatography and analyzed using FT-IR for functional groups and GC-MS for volatile byproducts. For stereochemical confirmation, circular dichroism (CD) or chiral HPLC is utilized .

Q. What crystallographic methods are suitable for analyzing this compound’s solid-state structure?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths, angles, and torsional conformations. Challenges include crystal polymorphism, addressed by varying solvent systems during crystallization .

Q. How can computational modeling guide the optimization of pharmacological properties?

Density functional theory (DFT) calculates electrostatic potentials to predict reactivity, while QSAR models correlate structural features with bioactivity. Free-energy perturbation (FEP) simulations assess the impact of substituents on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.